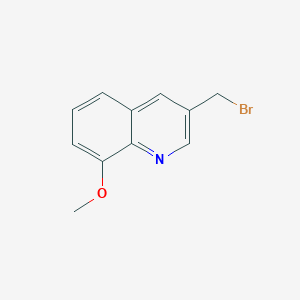

3-(Bromomethyl)-8-methoxyquinoline

Description

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

3-(bromomethyl)-8-methoxyquinoline |

InChI |

InChI=1S/C11H10BrNO/c1-14-10-4-2-3-9-5-8(6-12)7-13-11(9)10/h2-5,7H,6H2,1H3 |

InChI Key |

GGGDKBSTIFGSAR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC(=CN=C21)CBr |

Origin of Product |

United States |

Preparation Methods

Radical Bromination in Biphasic Systems

A patented method describes the bromination of 8-methylquinoline derivatives in a biphasic system consisting of:

- An organic solvent phase (water-immiscible, bromine-stable solvents such as nitrobenzene, halobenzenes, chloroform, or dichloroethane).

- An aqueous phase buffered at mildly acidic pH (3 to 6), typically with alkali metal acetate to neutralize liberated hydrogen bromide.

The bromination proceeds via free radical initiation, either by:

- Free radical initiators (e.g., α,α-azoisobutyronitrile).

- Photochemical initiation using low-pressure mercury lamps.

- Temperature range: 0° to 100° C, often optimized between 15° and 90° C.

- Bromine is added dropwise to the reaction mixture.

- The aqueous phase maintains pH 3-6 to buffer hydrogen bromide and improve selectivity.

| Parameter | Condition | Result |

|---|---|---|

| Solvent | 1,2-Dichlorobenzene | Stable, immiscible with water |

| Temperature | 15 °C (photochemical) | 80% yield, 88% selectivity |

| Initiator | Low-pressure mercury lamp (150 W) | 5-6 hours reaction time |

| Bromine equivalents | Stoichiometric to methyl groups | High conversion and selectivity |

| pH of aqueous phase | 4-5 (buffered with sodium acetate) | Prevents over-bromination |

This method yields 8-bromomethyl-3-methylquinoline derivatives in high purity and yield and can be adapted for 8-methoxyquinoline substrates with similar conditions.

Direct Bromination with Molecular Bromine

Another approach involves direct bromination of 8-substituted quinolines with molecular bromine in organic solvents such as chloroform or acetonitrile at low temperatures (0 °C to room temperature).

Key points:

- Bromine equivalents are critical; about 2.1 equivalents are often required for full conversion.

- Solvent choice influences regioselectivity and yield.

- For 8-methoxyquinoline, direct bromination can lead to mixtures of mono- and dibrominated products; thus, controlling bromine stoichiometry and reaction time is essential.

- Reaction times vary from 1 hour to several days depending on conditions.

Example from literature:

| Entry | Solvent | Br2 Equiv. | Temp (°C) | Time | Yield (%) | Selectivity Notes |

|---|---|---|---|---|---|---|

| 1 | CH3CN | 2.1 | 0 | 1-4 days | 90 | High conversion, selective mono-bromination |

| 2 | CHCl3 | 1.1 | 24 | 1 hour | Moderate | Mixture of mono- and dibromo products |

The bromination of 8-methoxyquinoline under these conditions requires careful optimization to avoid over-bromination and to isolate the desired 3-(bromomethyl) derivative.

Reaction Mechanism Insights

- The bromination proceeds via free radical substitution on the methyl group adjacent to the quinoline ring.

- Initiation can be photochemical or thermal via radical initiators.

- The presence of water and buffering agents helps moderate the reaction environment, preventing side reactions such as ring bromination or over-bromination.

- The solvent choice is critical to stabilize bromine and facilitate phase separation for product isolation.

Purification and Yield Optimization

- After bromination, the reaction mixture is often diluted with water and acidified to precipitate the bromomethylquinoline.

- Extraction with alcohols such as methanol or isopropanol helps isolate the product.

- Recrystallization from dilute base or alcohol improves purity to >95%.

- Yields reported range from 80% to 90% under optimized conditions.

Summary Table of Preparation Methods

| Method | Solvent System | Initiation Mode | Temp Range (°C) | Bromine Equiv. | pH Control | Yield (%) | Selectivity Notes |

|---|---|---|---|---|---|---|---|

| Biphasic bromination (patent) | 1,2-Dichlorobenzene + water | Photochemical / AIBN | 15-90 | Stoichiometric | 3-6 | ~80-88 | High selectivity for bromomethylation |

| Direct bromination | CHCl3, CH3CN | Molecular bromine | 0-24 | 1.1-2.1 | Not buffered | 69-90 | Risk of dibromination; solvent-dependent |

Research Findings and Notes

- The biphasic bromination method is advantageous for scale-up due to mild conditions and high selectivity.

- Direct bromination requires careful control of bromine equivalents and reaction time to avoid polybrominated byproducts.

- Photochemical initiation allows lower temperature operation, preserving sensitive functional groups.

- The presence of the 8-methoxy substituent influences regioselectivity and reactivity compared to 8-hydroxy or unsubstituted quinolines.

- Literature reports confirm that 3-(Bromomethyl)-8-methoxyquinoline can be synthesized with high purity when conditions are optimized.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-8-methoxyquinoline can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form quinoline-8-carboxylic acid derivatives.

Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and methoxyquinoline derivatives.

Oxidation: Products include quinoline-8-carboxylic acid.

Reduction: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

3-(Bromomethyl)-8-methoxyquinoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.

Biological Studies: It serves as a probe for studying enzyme mechanisms and as a ligand in receptor binding studies.

Material Science: It is used in the synthesis of organic semiconductors and light-emitting materials.

Chemical Biology: It is employed in the design of molecular probes for imaging and diagnostic applications.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-8-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can inhibit enzymes such as DNA gyrase or topoisomerase, leading to antibacterial or anticancer effects.

Binding to Receptors: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

Generating Reactive Species: The bromomethyl group can generate reactive intermediates that interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Reactivity and Electronic Effects

- Substituent Position: 3-(Bromomethyl)-8-methoxyquinoline: The C3 bromomethyl group facilitates nucleophilic substitution (e.g., SN2 reactions) due to its benzylic position. The methoxy group at C8 donates electron density via resonance, activating the quinoline ring toward electrophilic substitution at C5/C7 . This compound has been utilized in synthesizing lariat ethers for metal ion complexation . 4-Bromo-8-methoxyquinoline: Bromine at C4 deactivates the ring, directing further substitution to C5. Its crystal structure reveals planar geometry, favoring π-π stacking in coordination complexes .

- Functional Group Influence: Methoxy vs. Trifluoromethyl: The 8-methoxy group in this compound enhances electron density, while 8-trifluoromethyl in 3-bromo-8-(trifluoromethyl)quinoline introduces strong electron-withdrawing effects, altering reactivity in cross-coupling reactions . Bromomethyl vs. Bromo: Bromomethyl groups offer versatility for further functionalization (e.g., alkylation), whereas bromo substituents are typically used in cross-coupling (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.